molecular formula C15H21NO6 B7781054 (2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid

(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid

Cat. No.: B7781054
M. Wt: 311.33 g/mol
InChI Key: QTUHHHIOMGXNRY-LBPRGKRZSA-N
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Description

(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid: is a chemical compound that consists of a valine amino acid linked to a 3,4,5-trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid typically involves the acylation of valine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products:

    Oxidation: Formation of 3,4,5-trihydroxybenzoyl valine.

    Reduction: Formation of N-(3,4,5-trimethoxybenzyl)valine.

    Substitution: Formation of N-(3,4,5-trialkoxybenzoyl)valine derivatives.

Scientific Research Applications

(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cell surface receptors, it can modulate cellular signaling pathways.

    Affect Gene Expression: By influencing transcription factors, it can alter gene expression patterns.

Comparison with Similar Compounds

  • N-(3,4,5-trimethoxybenzoyl)phenylalanine
  • N-(3,4,5-trimethoxybenzoyl)leucine
  • N-(3,4,5-trimethoxybenzoyl)isoleucine

Comparison:

  • Uniqueness: (2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid is unique due to its specific combination of the valine amino acid and the 3,4,5-trimethoxybenzoyl group, which imparts distinct chemical and biological properties.
  • Activity: Compared to similar compounds, this compound may exhibit different levels of biological activity and selectivity towards specific targets.

Properties

IUPAC Name

(2S)-3-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-8(2)12(15(18)19)16-14(17)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,1-5H3,(H,16,17)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHHHIOMGXNRY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93709-68-3
Record name N-(3,4,5-Trimethoxybenzoyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93709-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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